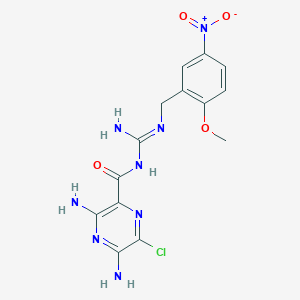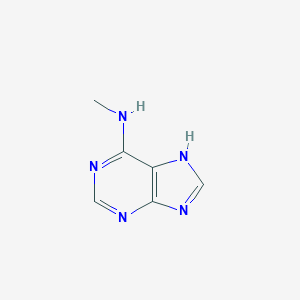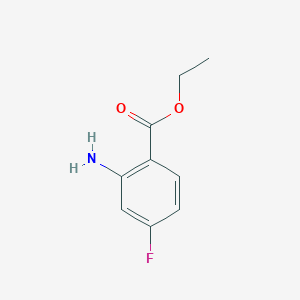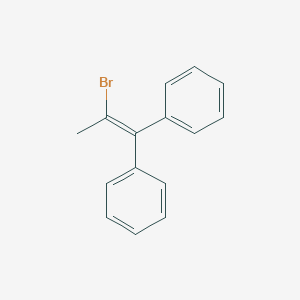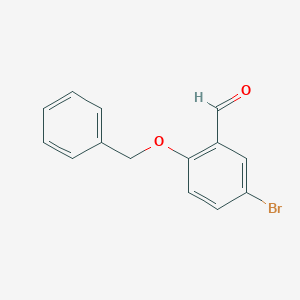![molecular formula C9H17NO2 B055609 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone CAS No. 111479-25-5](/img/structure/B55609.png)
1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone, also known as HEPE, is a chemical compound that has been widely studied in the field of medicinal chemistry. HEPE is a piperidine derivative that has shown potential as a therapeutic agent for the treatment of various diseases.
作用机制
The mechanism of action of 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone is not fully understood. However, it has been suggested that 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone exerts its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. For example, 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in inflammation and pain. 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has also been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), which is a receptor that plays a role in glucose and lipid metabolism.
生化和生理效应
1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has also been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. In addition, 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has been shown to increase the levels of the antioxidant enzyme superoxide dismutase (SOD).
实验室实验的优点和局限性
1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be obtained in high yields. 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone is also stable under normal laboratory conditions and can be stored for extended periods of time. However, there are also some limitations to its use in lab experiments. For example, 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone is not very water-soluble, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for research on 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone. One area of interest is the development of new synthetic methods for 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential therapeutic applications of 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone for the treatment of other diseases such as diabetes and cancer. Furthermore, the mechanism of action of 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone needs to be further elucidated to better understand its therapeutic effects. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone to determine the optimal dosing and administration regimens for its use in clinical settings.
Conclusion
In conclusion, 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone is a piperidine derivative that has shown potential as a therapeutic agent for the treatment of various diseases. It can be synthesized through a multi-step process and has been extensively studied for its scientific research applications. 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone exerts its therapeutic effects by modulating the activity of certain enzymes and receptors in the body and has various biochemical and physiological effects. Although there are some limitations to its use in lab experiments, there are several future directions for research on 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone that could lead to the development of new therapeutic agents.
合成方法
1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone can be synthesized through a multi-step process involving the reaction of piperidine with ethyl chloroacetate, followed by hydrolysis and reduction. The final product is obtained through the reaction of the resulting intermediate with 2-chloroethylamine hydrochloride. The purity of the synthesized 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone can be confirmed through various spectroscopic techniques such as NMR, IR, and mass spectrometry.
科学研究应用
1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities. 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
CAS 编号 |
111479-25-5 |
|---|---|
产品名称 |
1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone |
分子式 |
C9H17NO2 |
分子量 |
171.24 g/mol |
IUPAC 名称 |
1-[(2R)-2-(2-hydroxyethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C9H17NO2/c1-8(12)10-6-3-2-4-9(10)5-7-11/h9,11H,2-7H2,1H3/t9-/m1/s1 |
InChI 键 |
DKVTXEYOZRLTNZ-SECBINFHSA-N |
手性 SMILES |
CC(=O)N1CCCC[C@@H]1CCO |
SMILES |
CC(=O)N1CCCCC1CCO |
规范 SMILES |
CC(=O)N1CCCCC1CCO |
同义词 |
2-Piperidineethanol, 1-acetyl-, (R)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




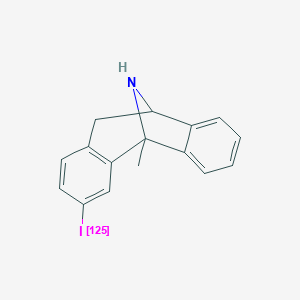

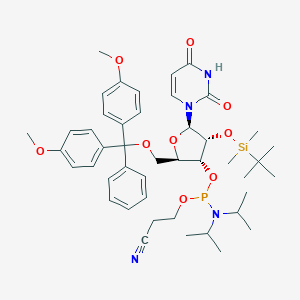
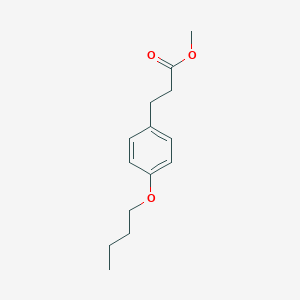
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)
